5-Cyano-1,2-oxazole-3-carbonyl chloride
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Overview
Description
5-Cyano-1,2-oxazole-3-carbonyl chloride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a cyano group, an oxazole ring, and a carbonyl chloride group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-1,2-oxazole-3-carbonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanides (TosMICs) as key reagents . This reaction involves a [3+2] cycloaddition of aldehydes with TosMICs under basic conditions to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-1,2-oxazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Amines, alcohols, thiols
Bases: Sodium hydroxide, potassium carbonate
Solvents: Dichloromethane, tetrahydrofuran
Major Products Formed
The major products formed from reactions involving this compound include amides, esters, and thioesters, depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
5-Cyano-1,2-oxazole-3-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyano-1,2-oxazole-3-carbonyl chloride is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, potentially inhibiting their activity and leading to biological effects .
Comparison with Similar Compounds
5-Cyano-1,2-oxazole-3-carbonyl chloride can be compared with other oxazole-based compounds, such as:
1,3-Oxazole-5-carbonyl chloride: Similar in structure but lacks the cyano group, which may affect its reactivity and biological activity.
5-Cyano-2,3-ditolyl Tetrazolium Chloride: Contains a tetrazolium ring instead of an oxazole ring, leading to different chemical properties and applications.
The presence of the cyano group in this compound makes it unique and potentially more versatile in various chemical reactions and applications.
Properties
IUPAC Name |
5-cyano-1,2-oxazole-3-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClN2O2/c6-5(9)4-1-3(2-7)10-8-4/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVROJUBSUXZEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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